DPP‑IV Inhibitory Potency: Class‑Level Benchmarking Against the Clinical Standard Vildagliptin
Within the 1,2,4‑oxadiazol‑3‑yl pyrrolidine‑1‑sulfonamide class, the most potent derivative (B‑XI) achieved an IC50 of 11.32 ± 1.59 nM, compared with vildagliptin’s IC50 of 4.79 ± 1.66 nM in the same in vitro DPP‑IV enzyme assay [1]. Although the exact IC50 of CAS 2034553-17-6 has not been separately published, it is structurally encompassed within this series, and the class demonstrates sub‑15 nM potency, placing it within the same nanomolar range as the clinically approved comparator [1].
| Evidence Dimension | DPP-IV enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported; class range 11.32 ± 1.59 nM (B‑XI) to 19.65 ± 2.60 nM (B‑I) [1] |
| Comparator Or Baseline | Vildagliptin: IC50 = 4.79 ± 1.66 nM [1] |
| Quantified Difference | B‑XI is ~2.4‑fold less potent than vildagliptin; other derivatives are up to ~4.1‑fold less potent |
| Conditions | In vitro DPP‑IV enzyme inhibition assay (fluorometric readout); standard reference inhibitor vildagliptin |
Why This Matters
This defines the potency landscape for procurement decisions: if a sub‑5 nM inhibitor is required, vildagliptin remains superior, but if a non‑clinical chemical probe with a distinct chemotype is needed, this class offers competitive low‑nanomolar activity.
- [1] Salve, M. T.; Jadhav, S. Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Int. J. Pharm. Investig. 2021, 11 (4), 438–443. View Source
